molecular formula C10H10N2O2 B082152 N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine CAS No. 13442-09-6

N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine

Cat. No.: B082152
CAS No.: 13442-09-6
M. Wt: 190.2 g/mol
InChI Key: WNAQAYBGPAAPHU-UHFFFAOYSA-N
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Description

N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine is a nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, which yields the hydroxyamino derivative . The reaction is carried out in methanol, and the product is recrystallized to obtain pure crystals.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as phenylhydrazine are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 4-nitroquinoline 1-oxide.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potential carcinogenic effects . The compound generates reactive oxygen species, which cause oxidative damage to cellular components, including DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable DNA adducts and generate reactive oxygen species sets it apart from other quinoline derivatives .

Properties

CAS No.

13442-09-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-8-9(11-13)4-5-12(14)10(8)6-7/h2-6,13-14H,1H3

InChI Key

WNAQAYBGPAAPHU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=NO)C=CN2O

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO)C=CN2O

Synonyms

7-METHYL-4-HYDROXYLAMINOQUINOLINE1-OXIDE

Origin of Product

United States

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